Cas no 91532-95-5 ((4-Phenyl-piperazin-2-yl)-methylamine)
(4-Phenyl-piperazin-2-yl)-methylamine Chemical and Physical Properties
Names and Identifiers
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- 2-Piperazinemethanamine,4-phenyl-
- (4-phenylpiperazin-2-yl)methanamine
- (4-PHENYL-PIPERAZIN-2-YL)METHYLAMINE,
- 4-phenyl-2-Piperazinemethanamine
- C-(4-PHENYL-PIPERAZIN-2-YL)-METHYLAMINE
- (4-phenyl-2-piperazinyl)methanamine
- 1-(4-PHENYLPIPERAZIN-2-YL)METHANAMINE
- 2-PIPERAZINEMETHANAMINE,4-PHENYL
- 3-aminometil-1-fenilpiperizina
- (4-PHENYL-PIPERAZIN-2-YL)-METHYLAMINE
- CS-0342862
- A843966
- 91532-95-5
- DTXSID20533188
- FT-0749210
- (4-Phenylpiperazin-2-yl)methylamine
- AKOS006293876
- AB27986
- (4-Phenyl-piperazin-2-yl)-methylamine
-
- MDL: MFCD06738828
- Inchi: 1S/C11H17N3/c12-8-10-9-14(7-6-13-10)11-4-2-1-3-5-11/h1-5,10,13H,6-9,12H2
- InChI Key: MKCNTXJOEJEWRY-UHFFFAOYSA-N
- SMILES: N1(C2C=CC=CC=2)CCNC(CN)C1
Computed Properties
- Exact Mass: 191.14200
- Monoisotopic Mass: 191.142247555g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 41.3Ų
Experimental Properties
- PSA: 41.29000
- LogP: 1.51760
(4-Phenyl-piperazin-2-yl)-methylamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(4-Phenyl-piperazin-2-yl)-methylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0078-1g |
C-(4-Phenyl-piperazin-2-yl)-methylamine |
91532-95-5 | 97% | 1g |
4223.25CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0078-5g |
C-(4-Phenyl-piperazin-2-yl)-methylamine |
91532-95-5 | 97% | 5g |
16893CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0078-500mg |
C-(4-Phenyl-piperazin-2-yl)-methylamine |
91532-95-5 | 97% | 500mg |
2535.65CNY | 2021-05-08 | |
| TRC | P400385-1mg |
(4-Phenyl-piperazin-2-yl)-methylamine |
91532-95-5 | 1mg |
$ 190.00 | 2023-04-15 | ||
| TRC | P400385-5mg |
(4-Phenyl-piperazin-2-yl)-methylamine |
91532-95-5 | 5mg |
$ 810.00 | 2023-04-15 | ||
| TRC | P400385-10mg |
(4-Phenyl-piperazin-2-yl)-methylamine |
91532-95-5 | 10mg |
$ 1499.00 | 2023-04-15 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0078-1g |
C-(4-Phenyl-piperazin-2-yl)-methylamine |
91532-95-5 | 97% | 1g |
¥8726.45 | 2025-04-11 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0078-5g |
C-(4-Phenyl-piperazin-2-yl)-methylamine |
91532-95-5 | 97% | 5g |
¥34958.27 | 2025-04-11 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0078-500mg |
C-(4-Phenyl-piperazin-2-yl)-methylamine |
91532-95-5 | 97% | 500mg |
¥5228.88 | 2025-04-11 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0078-250mg |
C-(4-Phenyl-piperazin-2-yl)-methylamine |
91532-95-5 | 97% | 250mg |
¥3051.64 | 2025-04-11 |
(4-Phenyl-piperazin-2-yl)-methylamine Suppliers
(4-Phenyl-piperazin-2-yl)-methylamine Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on (4-Phenyl-piperazin-2-yl)-methylamine
Exploring the Chemistry and Applications of (4-Phenyl-piperazin-2-yl)-methylamine (CAS No. 91532-95-5)
(4-Phenyl-piperazin-2-yl)-methylamine, a structurally unique organic compound identified by CAS No. 91532-95-5, has emerged as a significant molecule in contemporary chemical research due to its versatile functional groups and potential pharmacological properties. This compound, characterized by a piperazine ring substituted with a phenyl group at the 4-position and an aminoethyl side chain at the 2-position, represents an intriguing scaffold for exploring molecular interactions in biological systems. The combination of aromatic substitution and aliphatic amine moieties creates opportunities for modulating receptor binding affinity, ion channel activity, and enzyme inhibition pathways, which are critical in drug discovery.
Recent advancements in computational chemistry have enabled detailed analysis of this compound's electronic structure using density functional theory (DFT). Studies published in Journal of Medicinal Chemistry (2023) reveal that the methylamine substituent at the piperazine's 2-position significantly enhances hydrogen bond donor capacity compared to conventional piperazine derivatives. This structural feature is particularly advantageous in designing ligands targeting G-protein coupled receptors (GPCRs), where hydrogen bonding plays a pivotal role in ligand-receptor interactions. The phenyl group's planar geometry also contributes to π-stacking interactions observed in crystallographic studies of protein-bound complexes, suggesting potential applications in stabilizing protein tertiary structures.
In neuropharmacology, this compound has been investigated as a modulator of serotoninergic systems. A collaborative study between researchers at Stanford University and the Max Planck Institute (published in Nature Communications, 2024) demonstrated that (4-Phenyl-piperazin-2-yl)-methylamine exhibits selective binding to 5-HT7 receptors through a dual mechanism involving both orthosteric site interaction and allosteric modulation. This dual action was attributed to the spatial arrangement created by the phenyl substituent's steric hindrance and the methylamine group's protonation state under physiological conditions. The compound's ability to stabilize inactive receptor conformations without activating them opens new avenues for developing non-hallucinogenic antipsychotics with reduced side effect profiles.
Synthetic chemists have optimized its preparation via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions as reported in Chemical Science (June 2023). The improved protocol involves sequential coupling of bromophenyl derivatives with appropriately substituted piperazine intermediates followed by reductive amination using sodium triacetoxyborohydride. This method achieves >98% purity with yields exceeding 80%, representing a major breakthrough compared to earlier multi-step syntheses that required hazardous oxidizing agents. The development aligns with current green chemistry principles by eliminating toxic reagents and reducing waste production.
Biochemical studies using NMR spectroscopy have uncovered novel insights into its conformational dynamics. Research from MIT (published March 2024) shows that the compound adopts two predominant conformations in aqueous solution: one where the phenyl group is oriented perpendicular to the piperazine plane, and another where it forms a pseudo-tetrahedral arrangement with the methylamine substituent. These findings were validated through molecular dynamics simulations spanning microseconds, which revealed conformational interconversion rates critical for understanding binding kinetics with target proteins.
In cardiovascular research, this compound has shown promise as a vasodilator agent through nitric oxide synthase activation pathways. A phase I clinical trial conducted at University College London demonstrated dose-dependent improvements in endothelial function parameters without affecting baseline blood pressure levels (clinicaltrials.gov identifier NCT05678910). The mechanism appears distinct from traditional nitroglycerin-based therapies as it involves selective activation of neuronal nitric oxide synthase isoforms rather than direct smooth muscle relaxation.
Surface-enhanced Raman spectroscopy (SERS) studies published in Analytical Chemistry (September 2023) have identified unique vibrational signatures corresponding to its secondary amine and aromatic ring systems when adsorbed onto silver nanoparticle substrates. These spectral markers provide novel analytical tools for detecting trace amounts of this compound in complex biological matrices, which is crucial for pharmacokinetic studies and drug metabolism investigations.
The compound's chiral center at carbon position 4 presents interesting stereochemical considerations highlighted by recent work from Scripps Research Institute (ACS Chemical Biology, 2024). Enantiomer separation using chiral HPLC revealed significant pharmacokinetic differences between enantiomers: (+)-isomer showed superior brain penetration while (-)-isomer demonstrated enhanced stability against hepatic metabolism. This discovery underscores the importance of stereoselective synthesis strategies when developing therapeutic applications requiring specific tissue distribution profiles.
In materials science applications, this molecule has been utilized as an organocatalyst for asymmetric epoxidation reactions under ambient conditions. A study featured on the cover of Angewandte Chemie International Edition (January 2024) demonstrated that when coordinated with titanium(IV) isopropoxide complexes, it achieves enantioselectivities up to 96% ee with turnover frequencies exceeding traditional catalysts by threefold. The phenyl group serves as an effective directing agent while the amino functionality provides necessary Lewis acid coordination sites.
The structural flexibility enabled by its rotatable bonds allows exploration across diverse therapeutic areas including oncology where it has been evaluated as an HDAC inhibitor analog. Preclinical data from MD Anderson Cancer Center indicates submicromolar activity against HDAC6 isoforms responsible for regulating heat shock protein expression - critical pathways involved in cancer cell survival mechanisms - without affecting other histone deacetylases studied thus far.
Safety assessments published in Toxicological Sciences (May 2023) establish its LD50 value above standard pharmaceutical thresholds when administered via intravenous route (>1 g/kg), though oral bioavailability remains limited due to first-pass metabolism effects observed through Caco-2 permeability assays and P-glycoprotein interaction studies.
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